Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride
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Overview
Description
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride is a chemical compound belonging to the imidazopyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics. The compound is recognized for its potential in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The final step involves the esterification of the carboxylate group and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted imidazopyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride can be compared with other imidazopyridine derivatives, such as:
- Methyl imidazo[1,5-a]pyridine-7-carboxylate
- Ethyl imidazo[1,2-a]pyridine-7-carboxylate
These compounds share similar core structures but differ in their substituents and specific properties. This compound is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-3-4-12-7-11-6-9(12)5-8;/h3-7H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABVDDRJHVFTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=CN2C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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